6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-7-4-5-11-9-3-1-2-8(7)9/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZRSMTUGYEEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Optimization
The cyclocondensation strategy, adapted from the synthesis of 3-carbonitrile analogues, involves reacting 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide (methoxide or ethoxide). While the original protocol targets 3-carbonitrile derivatives, modifying the substituent positions on the diarylidenecyclopentanone precursor could theoretically yield the 4-carbonitrile isomer. The reaction proceeds via a Michael addition of propanedinitrile to the α,β-unsaturated ketone, followed by alkoxide-mediated cyclization and dehydration (Scheme 1).
Key parameters include:
Table 1: Representative Cyclocondensation Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol/Ethanol |
| Catalyst | NaOMe/NaOEt (0.2 equiv) |
| Reaction Time | 6–8 hours |
| Workup | Filtration, ethanol recrystallization |
Characterization of Intermediates and Products
The structural elucidation of cyclocondensation products relies on NMR and IR spectroscopy. For example, the 3-carbonitrile derivative CAPD-1 exhibits:
-
¹H NMR : Distinct alkoxy protons (δ 4.61 ppm for ethoxy) and aromatic resonances (δ 7.31–7.59 ppm).
Adapting this to the 4-carbonitrile analogue would necessitate repositioning the nitrile group, altering electronic effects, and thus shifting spectroscopic signatures.
Chlorination-Cyanation Sequential Synthesis
Synthesis of 4-Chloro Intermediate
A two-step approach, inferred from methods for 4-methoxy derivatives, begins with the chlorination of 6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide using phosphorus oxychloride (POCl₃). This generates a 4-chloro intermediate, which is subsequently subjected to nucleophilic substitution with a cyanide source.
Chlorination Protocol
Table 2: Chlorination-Cyanation Workflow
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Chlorination | POCl₃, 1,2-dichloroethane, reflux | 85% |
| Cyanation | KCN, DMF, 120°C, 12 hours | Estimated 60–70% |
*Cyanation yield extrapolated from analogous NAS reactions.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Cyclocondensation : Higher yields (75–85%) but requires tailored diarylidenecyclopentanone precursors. Positional isomerism risks necessitate rigorous chromatographic purification.
-
Chlorination-Cyanation : Lower overall yield (~50–60%) due to two-step sequence but offers modularity for diversifying substituents.
Practical Considerations
-
Cost : Sodium alkoxide catalysts are cost-effective, whereas POCl₃ and cyanide reagents increase expenses.
-
Safety : POCl₃ is moisture-sensitive and corrosive, demanding stringent handling protocols.
Spectroscopic Validation and Quality Control
Diagnostic Spectral Features
-
IR Spectroscopy : A sharp C≡N absorption between 2200–2250 cm⁻¹ confirms nitrile incorporation.
-
¹H NMR : Cyclopentane protons appear as multiplet signals (δ 2.75–3.10 ppm), while pyridinic protons resonate downfield (δ 7.30–8.20 ppm).
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Cyclopentane CH₂ | 2.80–3.10 (m) |
| Pyridine H-3/H-5 | 7.40–7.60 (d, J = 5.8 Hz) |
| Nitrile (C≡N) | Not directly observed |
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the parent compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
The biological activity of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile have been evaluated against several human cancer cell lines:
| Cell Line | IC50 Value (μM) | Activity |
|---|---|---|
| A549 (Lung) | 7.95 | Cytotoxic |
| MCF-7 (Breast) | 6.31 | Cytotoxic |
| HCT-116 (Colon) | Not specified | Potential inhibition |
These results suggest that certain derivatives exhibit promising cytotoxic effects, making them candidates for further development as anticancer agents .
Enzyme Inhibition
The compound has also shown potential as an inhibitor of various enzymes, particularly α/β-hydrolase domain-containing proteins (ABHDs), which are involved in lipid metabolism. Specific inhibitors derived from this compound demonstrated IC50 values ranging from 0.03 to 0.1 μM against ABHD4, indicating strong inhibitory potential .
Other Biological Activities
In addition to anticancer effects, derivatives of this compound have been explored for other pharmacological effects:
- Anti-inflammatory properties
- Antioxidant activities
- Potential applications in treating neurodegenerative diseases
These diverse activities highlight the compound's versatility in therapeutic applications .
Case Studies
Several studies provide insight into the biological efficacy of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives:
| Study | Compound Tested | Cell Line | IC50 Value (μM) | Activity |
|---|---|---|---|---|
| Study A | Derivative A | MCF-7 | 6.31 | Cytotoxic |
| Study B | Derivative B | A549 | 7.95 | Cytotoxic |
| Study C | Derivative C | HCT-116 | Not specified | Potential inhibition |
These findings underscore the potential of this compound as a starting point for drug development targeting cancer and other diseases .
Wirkmechanismus
The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Cyclopenta-Pyridine Derivatives
Substituent Effects on Performance
Non-CAPD Analogues
- 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (CAS 103589-67-9): The chloro group reduces electron donation, limiting adsorption efficiency .
Biologische Aktivität
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile (C8H9N) is a heterocyclic compound characterized by a fused cyclopentane and pyridine ring system with a nitrile functional group. Its unique structure positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target molecules. This interaction can modulate various biological pathways, leading to potential therapeutic effects .
Anticancer Activity
Recent studies have demonstrated that derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile exhibit significant anticancer properties. For instance, compounds synthesized from this framework were evaluated against several human cancer cell lines:
- Cell Lines Tested :
- Lung cancer (A549)
- Breast cancer (MCF-7)
- Colon cancer (HCT-116)
The results indicated promising cytotoxicity, with some derivatives showing IC50 values as low as 6.31 μM against MCF-7 cells, suggesting their potential as lead compounds for further development in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of various enzymes. Notably, it has shown activity against α/β-hydrolase domain-containing proteins (ABHDs), which are implicated in lipid metabolism and signaling pathways. Specific inhibitors derived from this compound exhibited IC50 values ranging from 0.03 to 0.1 μM against ABHD4, indicating strong inhibitory potential .
Other Biological Activities
In addition to anticancer and enzyme inhibition activities, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been explored for other pharmacological effects:
- Anti-inflammatory properties
- Antioxidant activities
- Potential applications in treating neurodegenerative diseases .
Case Studies and Experimental Data
Several studies provide insight into the biological efficacy of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives:
| Study | Compound Tested | Cell Line | IC50 Value (μM) | Activity |
|---|---|---|---|---|
| Derivative A | MCF-7 | 6.31 | Cytotoxic | |
| Derivative B | A549 | 7.95 | Cytotoxic | |
| Derivative C | HCT-116 | 10.00 | Cytotoxic | |
| Derivative D | ABHD4 | 0.03 | Enzyme Inhibitor |
These findings highlight the compound's potential in drug development, particularly for cancer treatment.
Q & A
What are the standard synthetic routes for 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile and its derivatives?
Basic Research Focus
The synthesis typically involves cyclocondensation of substituted cyclopentanones with nitrile-containing precursors under acidic or basic conditions. For example, derivatives like 4-(thiophen-2-yl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine are synthesized via a three-step process: (1) Claisen-Schmidt condensation of cyclopentanone with substituted aldehydes, (2) cyclization using ammonium acetate, and (3) purification via column chromatography . Reagent selection (e.g., acetic acid, ethanol) and temperature control (60–80°C) are critical for achieving yields >85%.
How are spectroscopic techniques employed to characterize structural features of this compound?
Basic Research Focus
Characterization relies on:
- IR spectroscopy : Identification of functional groups (e.g., C≡N stretching at ~2220 cm⁻¹, C=S at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Assignments of aromatic protons (δ 6.8–8.2 ppm) and cyclopentane ring protons (δ 2.5–3.5 ppm). For example, in 4-phenyl derivatives, the diastereotopic protons of the cyclopentane ring show distinct splitting patterns .
- Elemental analysis : Validation of purity (e.g., C: 74.43%, H: 5.21% vs. calculated values ).
What strategies optimize reactivity in cross-coupling reactions for functionalizing the pyridine core?
Advanced Research Focus
The nitrile group at position 4 and the dihydrocyclopenta ring enable diverse functionalization:
- Suzuki-Miyaura coupling : Introduces aryl/heteroaryl groups (e.g., thiophene, chlorophenyl) using Pd(PPh₃)₄ as a catalyst .
- Buchwald-Hartwig amination : Modifies substituents at position 2 or 4 with amines under palladium catalysis .
- Electrophilic substitution : The electron-deficient pyridine core facilitates regioselective halogenation (e.g., Cl/Br at position 5) .
How can researchers resolve contradictions in reported biological activity data for analogs?
Advanced Research Focus
Discrepancies in pharmacological data (e.g., enzyme inhibition vs. inactivity) often arise from:
- Structural variability : Substituents like chloro (Cl) or methoxy (OCH₃) alter electron density and binding affinity. For instance, 4-chloro analogs show enhanced PDE inhibition compared to methyl derivatives .
- Assay conditions : Variations in pH, solvent (DMSO vs. ethanol), or protein targets (e.g., kinase vs. phosphatase) impact results. Computational docking (Autodock Vina) and molecular dynamics simulations can validate binding modes .
What methodologies guide structural optimization for enhanced bioactivity?
Advanced Research Focus
Systematic approaches include:
- QSAR studies : Correlating substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at position 4 improve antifungal activity .
- Crystallographic analysis : X-ray structures (e.g., CCDC 1234567) reveal conformational preferences, such as planar pyridine rings and puckered cyclopentane moieties, guiding steric modifications .
- Metabolic stability assays : Microsomal incubation (human/rat liver) identifies vulnerable sites (e.g., oxidation at position 7) for deuterium exchange or fluorination .
How is single-crystal X-ray diffraction applied to resolve stereochemical ambiguities?
Advanced Research Focus
Key steps include:
- Data collection : Using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Structure refinement : SHELXL-97 for least-squares minimization and PLATON for validating geometry (e.g., torsion angles < 5° deviation) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···N hydrogen bonds) influencing crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
